molecular formula C14H16N2O3S2 B4016411 {[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid

{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid

Cat. No. B4016411
M. Wt: 324.4 g/mol
InChI Key: DFHGBKJKGOWVKZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by complex tricyclic structures with significant biological and chemical properties. Research into similar structures has highlighted their synthesis under specific conditions, providing a foundation for understanding the compound .

Synthesis Analysis

One-pot synthesis techniques have been employed for structurally related compounds, demonstrating efficient methodologies under microwave irradiation and solvent-free conditions. These methods utilize simple starting materials and catalysts, such as NaHSO4, to achieve high yields in short times, indicating potential pathways for synthesizing the compound of interest (Qing-fang Cheng et al., 2012).

Molecular Structure Analysis

Crystal structure analysis using X-ray diffraction (XRD) has been pivotal in understanding the geometric and electronic structure of related compounds. Such analyses reveal the conformational properties and stability of these molecules, which is essential for predicting the behavior of "{[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid" (A. Magerramov et al., 2010).

Chemical Reactions and Properties

The reactivity of similar tricyclic systems under various conditions has been explored, including reactions with thiourea, urea, and other nucleophiles. These studies contribute to understanding the functional group transformations and reactivity patterns of the compound, which are crucial for its chemical manipulation and application (Hojatollah Salehi et al., 2006).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity have been determined for related compounds. These properties are influenced by the molecular structure and are important for predicting the compound's behavior in different environments (A. Aydın et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and stability under different conditions, have been studied. Such investigations provide insights into the compound's reactivity and potential chemical transformations, essential for its application in synthesis and material science (S. Bahekar & D. Shinde, 2004).

properties

IUPAC Name

2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-12-3-1-2-11-10-4-9(6-16(11)12)5-15(7-10)14(20)21-8-13(18)19/h1-3,9-10H,4-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHGBKJKGOWVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802600
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid
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{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid
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{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid
Reactant of Route 4
{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid
Reactant of Route 5
Reactant of Route 5
{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid
Reactant of Route 6
{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid

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